(R)-1,3-Dibenzylpiperazine-2,5-dione
CAS No.:
Cat. No.: VC20427587
Molecular Formula: C18H18N2O2
Molecular Weight: 294.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N2O2 |
|---|---|
| Molecular Weight | 294.3 g/mol |
| IUPAC Name | (3R)-1,3-dibenzylpiperazine-2,5-dione |
| Standard InChI | InChI=1S/C18H18N2O2/c21-17-13-20(12-15-9-5-2-6-10-15)18(22)16(19-17)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,21)/t16-/m1/s1 |
| Standard InChI Key | CUSGSDUYPXBYHI-MRXNPFEDSA-N |
| Isomeric SMILES | C1C(=O)N[C@@H](C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
| Canonical SMILES | C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule features a six-membered piperazine ring with two benzyl groups (-CH₂C₆H₅) attached to nitrogen atoms at positions 1 and 3. The ketone functionalities at positions 2 and 5 introduce planarity to the ring, while the benzyl substituents contribute steric bulk and lipophilicity. The (R)-configuration at position 3 ensures chirality, a critical factor in enantioselective binding to biological targets.
Key Structural Data:
The canonical SMILES string C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 and InChIKey CUSGSDUYPXBYHI-MRXNPFEDSA-N provide unambiguous representations of its structure.
Synthesis and Stereochemical Control
Cyclization Strategies
The synthesis of (R)-1,3-Dibenzylpiperazine-2,5-dione typically involves intermolecular cyclization of substituted glycine derivatives. A phase-transfer-catalyzed method, adapted from Okawara et al. (1981), employs chloroacetyl chloride and sodium hydroxide under basic conditions to form the diketopiperazine core . For stereochemical control, chiral benzylglycine precursors or resolution techniques are utilized to isolate the R-enantiomer.
Example Protocol:
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Acylation: Treat (R)-benzylglycine amide with chloroacetyl chloride in toluene and triethylamine at 0–5°C.
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Cyclization: Add 50% aqueous NaOH and heat at 70–80°C for 1 hour to induce ring closure .
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Isolation: Recrystallize the crude product from ethanol to obtain the enantiopure compound .
This method yields up to 94.4% purity for analogous diketopiperazines, as demonstrated in the synthesis of 1,4-diisopropylpiperazine-2,5-dione .
Physicochemical Properties
Solubility and Stability
(R)-1,3-Dibenzylpiperazine-2,5-dione exhibits moderate lipophilicity (LogP = 2.97), suggesting preferential solubility in organic solvents like dichloromethane or ethanol over water . Its stability under ambient conditions remains unquantified in available literature, though diketopiperazines generally resist hydrolysis due to their rigid, conjugated systems.
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